N-(3-chloro-4-methylphenyl)-2-cyanoacetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-cyanoacetamide, also known as CMPCA, is an organic compound that is widely used in scientific research due to its unique properties. This compound has a range of applications, from being used as a reagent in chemical synthesis to being studied as a potential drug candidate in drug discovery. It is a valuable tool for researchers due to its ability to interact with various biological systems. In
Scientific Research Applications
Synthesis and Antimicrobial Activity
N-(3-chloro-4-methylphenyl)-2-cyanoacetamide is a compound involved in the synthesis of various heterocyclic compounds with antimicrobial properties. One study demonstrated its use in creating new heterocyclic compounds incorporating a sulfamoyl moiety, which showed promising results as antimicrobial agents (Darwish et al., 2014). Similarly, it has been used in the synthesis of novel quinoline-thiazole derivatives with significant antibacterial and antifungal activities (Desai et al., 2012).
Photodegradation Studies
The compound has been studied in the context of photodegradation, particularly focusing on its behavior under actinic radiation. For instance, the photolysis of metolachlor, which includes this compound in its structure, was investigated to understand the production of monochloroacetic acid, a degradation product (Wilson & Mabury, 2000).
Material Science Applications
In material science, cyanoacetamides, including N-(3-chloro-4-methylphenyl)-2-cyanoacetamide, have been explored as curing agents for epoxy resins. These compounds showed potential in creating clear, tough solids with high mechanical strength and adhesion to metal surfaces (Renner et al., 1988).
Structural and Vibrational Studies
Structural and vibrational characteristics of related chloroacetamide compounds have been extensively studied using spectroscopic methods. These studies provide insight into the steric and electronic influences on the characteristic frequencies of the amide group in these compounds (Arjunan et al., 2009).
Drug Metabolism Research
The compound's related structures have been analyzed in the context of drug metabolism, particularly in liver microsomes. These studies contribute to understanding the metabolic pathways and potential toxicities of drugs containing chloroacetamide structures (Coleman et al., 2000).
Safety And Hazards
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-2-3-8(6-9(7)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBKZCLPLQHRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-cyanoacetamide |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.